N-(4-FLUOROPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Description
N-(4-Fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, an isopropyl-methyl substituted triazole ring, and a sulfanylacetamide moiety
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4OS/c1-9(2)13-17-18-14(19(13)3)21-8-12(20)16-11-6-4-10(15)5-7-11/h4-7,9H,8H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUPDQVDTWEDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and isopropyl-methyl substituted nitriles.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol reagent under controlled conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole intermediate with 4-fluorophenylacetyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and modified fluorophenyl groups.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of novel catalytic systems.
Material Science: Its unique structure makes it a candidate for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s triazole moiety is known for its potential biological activity, making it a candidate for drug development, particularly in antifungal and anticancer research.
Biochemical Probes: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Polymer Science: It can be incorporated into polymer matrices to enhance specific properties like thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is largely dependent on its interaction with biological targets:
Molecular Targets: The compound may interact with enzymes or receptors, particularly those involved in metabolic pathways or signal transduction.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or oxidative stress, depending on its specific application.
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(4-Bromophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(4-Methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness:
- Fluorine Substitution: The presence of the fluorine atom in the fluorophenyl group enhances the compound’s lipophilicity and metabolic stability, distinguishing it from its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorinated derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy or reduced toxicity in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
